REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[N:3]=1.[CH3:10][N:11](C=O)C>CCOC(C)=O.[C-]#N.[Zn+2].[C-]#N.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:9][C:4]1[CH:5]=[C:6]([CH3:8])[N:7]=[C:2]([C:10]#[N:11])[N:3]=1 |f:3.4.5,^1:29,31,50,69|
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Name
|
|
Quantity
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3.3 g
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Type
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reactant
|
Smiles
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ClC1=NC(=CC(=N1)C)C
|
Name
|
|
Quantity
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20 mL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
70 mL
|
Type
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solvent
|
Smiles
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CCOC(=O)C
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Name
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zinc cyanide
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Quantity
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2.7 g
|
Type
|
catalyst
|
Smiles
|
[C-]#N.[Zn+2].[C-]#N
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The mixture was cooled to room temperature
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Type
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WASH
|
Details
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washed twice with 2N ammonium hydroxide (50 ml)
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Type
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WASH
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Details
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The EtOAc solution was washed with brine (20 ml)
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Type
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CONCENTRATION
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Details
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concentrated in vacuum
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Type
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CUSTOM
|
Details
|
to provide the crude mixture
|
Type
|
CUSTOM
|
Details
|
The crude was then purified by column chromatography (30% EtOAc/hexane)
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Name
|
|
Type
|
product
|
Smiles
|
CC1=NC(=NC(=C1)C)C#N
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |